molecular formula C13H11NO3 B1611796 4-(Pyridin-3-ylmethoxy)benzoic acid CAS No. 898138-45-9

4-(Pyridin-3-ylmethoxy)benzoic acid

Cat. No. B1611796
M. Wt: 229.23 g/mol
InChI Key: WIYQURISXJRWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-ylmethoxy)benzoic acid, also known as PMBA, is an aromatic carboxylic acid with a pyridine ring attached to the benzene ring1. It is a biochemical used for proteomics research2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid. However, substituted pyridines are often synthesized using various strategies3.



Molecular Structure Analysis

The molecular formula of 4-(Pyridin-3-ylmethoxy)benzoic acid is C13H11NO324. The InChI code is 1S/C13H11NO3/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16)4.



Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving 4-(Pyridin-3-ylmethoxy)benzoic acid. However, benzoic acid derivatives like this compound often participate in various chemical reactions due to the presence of the carboxylic acid group.



Physical And Chemical Properties Analysis

4-(Pyridin-3-ylmethoxy)benzoic acid is a solid at room temperature2. Its molecular weight is 229.23 g/mol24. The exact mass is 229.074006. The LogP value, which indicates its solubility in water and oil, is 2.358806.


Scientific Research Applications

Synthesis and Structural Analysis

Photophysical Properties

  • Light Harvesting Chromophores: This acid's derivatives act as efficient light-harvesting chromophores in lanthanide complexes, contributing to their photoluminescent efficiencies (Sivakumar et al., 2011).
  • Luminescent Properties: The compound is utilized in the creation of luminescent MOFs, where its coordination with metal ions leads to strong emission and other unique luminescent behaviors (Xu et al., 2009), (Li et al., 2011).

Chemical Reactions and Binding

  • Binding Modes in Cytochrome P450: 4-(Pyridin-3-ylmethoxy)benzoic acid has been used to study different binding modes in cytochrome P450, contributing to the understanding of enzymatic processes and reactions (Podgorski et al., 2020).

Material Science Applications

  • Hybrid Materials Construction: This acid is instrumental in constructing hybrid materials involving rare earth ions for enhanced thermal stability and structure features (Zhang et al., 2015).

Future Directions

While specific future directions for 4-(Pyridin-3-ylmethoxy)benzoic acid are not mentioned in the available resources, it’s worth noting that research into benzoic acid derivatives is ongoing due to their potential applications in various fields, including medicine and materials science.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

4-(pyridin-3-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYQURISXJRWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585524
Record name 4-[(Pyridin-3-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-ylmethoxy)benzoic acid

CAS RN

898138-45-9
Record name 4-[(Pyridin-3-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-ylmethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-3-ylmethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Pyridin-3-ylmethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-3-ylmethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Pyridin-3-ylmethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Pyridin-3-ylmethoxy)benzoic acid

Citations

For This Compound
3
Citations
SL Li, K Tan, YQ Lan, JS Qin, MN Li, DY Du… - Crystal growth & …, 2010 - ACS Publications
Six binary metal−organic compounds, namely, [Cd(L) 2 ] (1), α-[Cd(L) 2 (H 2 O)] (2), β-[Cd(L) 2 (H 2 O)] (3a and 3b), γ-[Cd(L) 2 (H 2 O)] (4), and [Cd(L) 2 (H 2 O) 2 ] (5), where HL = 4-(…
Number of citations: 69 pubs.acs.org
D Ozer - Applications of metal–organic frameworks and their …, 2020 - Wiley Online Library
Metal–organic frameworks (MOFs) have attracted great interest because of their significant properties like a designable structure, controllable morphology, high porosity, high surface …
Number of citations: 5 onlinelibrary.wiley.com
SL Li, YQ Lan, JS Qin, JF Ma, ZM Su - Crystal Growth and Design, 2008 - ACS Publications
A (4,8)-connected metal-organic framework has been constructed using an asymmetrical ligand based on dinuclear cadmium clusters as eight-connected nodes and mononuclear …
Number of citations: 50 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.